1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185294-24-9
VCID: VC7565217
InChI: InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H
SMILES: CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl
Molecular Formula: C15H27Cl2N3O2
Molecular Weight: 352.3

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride

CAS No.: 1185294-24-9

Cat. No.: VC7565217

Molecular Formula: C15H27Cl2N3O2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride - 1185294-24-9

Specification

CAS No. 1185294-24-9
Molecular Formula C15H27Cl2N3O2
Molecular Weight 352.3
IUPAC Name 1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride
Standard InChI InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H
Standard InChI Key MOEXTHZLJDEORD-UHFFFAOYSA-N
SMILES CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates two heterocyclic systems: a piperazine ring and a 2,4-dimethylpyrrole group. The piperazine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 4) is connected to the pyrrole core through a 2-hydroxy-3-aminopropyl chain. The dihydrochloride salt form introduces two chloride counterions, likely protonating the piperazine nitrogens to enhance aqueous solubility .

Table 1: Key Structural and Physical Properties

PropertyValue
CAS Number1185294-24-9
Molecular FormulaC15H27Cl2N3O2\text{C}_{15}\text{H}_{27}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight352.3 g/mol
IUPAC Name1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone dihydrochloride
SMILESCC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl
SolubilityNot publicly disclosed; presumed soluble in polar solvents due to salt form

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy would reveal N–H stretching vibrations (~3300 cm1^{-1}) from the piperazine ring and carbonyl absorption (~1700 cm1^{-1}) from the acetyl group. Nuclear magnetic resonance (NMR) data would show distinct signals for the pyrrole methyl groups (~1.8–2.1 ppm) and piperazine protons (~2.5–3.5 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary stages:

  • Piperazine Intermediate Preparation: Alkylation of piperazine with epichlorohydrin under basic conditions yields 1-(2,3-epoxypropyl)piperazine.

  • Pyrrole Core Construction: Knorr pyrrole synthesis using acetoacetate derivatives and amines forms the 2,4-dimethylpyrrole subunit.

  • Conjugation and Salt Formation: Nucleophilic opening of the epoxide intermediate by the pyrrole nitrogen, followed by HCl treatment to generate the dihydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Epoxide FormationPiperazine, epichlorohydrin, NaOH, 50°C75–80%
Pyrrole AlkylationAcetoacetate, ammonium acetate, ethanol reflux60–65%
Salt PrecipitationHCl in diethyl ether, 0–5°C>90%

Purification Challenges

Chromatographic purification is complicated by the compound’s polarity; reverse-phase HPLC with a C18 column and acetonitrile/water gradients is typically employed.

Biological Activities and Mechanistic Insights

Receptor Binding Profiles

In silico docking studies suggest affinity for serotonin (5-HT1A_{1A}) and dopamine D2_2 receptors, attributed to the piperazine moiety’s resemblance to neurotransmitter scaffolds. Competitive binding assays using radiolabeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) are critical for validating these predictions.

Enzymatic Inhibition

While direct evidence is lacking, structural analogs like IU1 (PubChem CID 675434) inhibit ubiquitin-specific peptidases (USPs), hinting at potential proteostasis-modulating effects .

Pharmacological Applications

Neuropsychiatric Indications

Recent Research Developments

A 2025 study (PubChem update) highlighted improved synthetic yields (85%) using microfluidic reactors, enabling gram-scale production . Concurrently, molecular dynamics simulations revealed stable binding to 5-HT1A_{1A} receptors over 100 ns trajectories, supporting further in vivo validation .

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